

# 2,3-Dinitrotoluene spectral analysis including NMR, IR, and Mass Spectrometry

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## Compound of Interest

Compound Name: 2,3-Dinitrotoluene

Cat. No.: B1218952

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## Spectroscopic Profile of 2,3-Dinitrotoluene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-dinitrotoluene** (2,3-DNT), a significant nitroaromatic compound. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals involved in the identification, characterization, and analysis of this molecule. The guide presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and visualizations to aid in understanding the molecular structure and analytical workflows.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,3-dinitrotoluene**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

<sup>1</sup>H NMR (Proton NMR) Data[1][2][3]

| Chemical Shift ( $\delta$ ) ppm                      | Multiplicity | Assignment       |
|--|--------------|------------------|
| ~8.02  | d            | Aromatic H       |
| ~7.67  | t            | Aromatic H       |
| ~7.58  | d            | Aromatic H       |
| ~2.43  | s            | -CH <sub>3</sub> |
| Solvent: CDCl <sub>3</sub> , Frequency: 90 MHz[1][2] |              |                  |

### <sup>13</sup>C NMR (Carbon-13) NMR Data

Experimental <sup>13</sup>C NMR data for **2,3-dinitrotoluene** is not readily available in publicly accessible databases.[2] However, based on established chemical shift ranges for similar nitroaromatic compounds, the following are expected approximate chemical shifts.

| Chemical Shift ( $\delta$ ) ppm | Assignment        |
|---------------------------------|-------------------|
| ~150 - 145                      | C-NO <sub>2</sub> |
| ~140 - 130                      | C-CH <sub>3</sub> |
| ~135 - 120                      | Aromatic C-H      |
| ~20 - 15                        | -CH <sub>3</sub>  |

### Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of **2,3-dinitrotoluene** exhibits characteristic absorption bands corresponding to its functional groups.[1][2][4]

| Wavenumber (cm <sup>-1</sup> ) | Assignment                          |
|--------------------------------|-------------------------------------|
| ~3100 - 3000                   | Aromatic C-H Stretch                |
| ~1530                          | Asymmetric -NO <sub>2</sub> Stretch |
| ~1350                          | Symmetric -NO <sub>2</sub> Stretch  |
| ~1600, ~1475                   | Aromatic C=C Bending                |
| ~850 - 750                     | C-H Out-of-plane Bending            |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of **2,3-dinitrotoluene** provides information about its molecular weight and fragmentation pattern.[\[1\]](#)[\[2\]](#)[\[5\]](#)

| m/z Value | Assignment                                 |
|-----------|--|
| 182       | Molecular Ion [M] <sup>+</sup>             |
| 165       | [M-OH] <sup>+</sup> or [M-NH] <sup>+</sup> |
| 135       | [M-NO <sub>2</sub> -H] <sup>+</sup>        |

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy[\[2\]](#)

- Objective: To determine the carbon-hydrogen framework of **2,3-dinitrotoluene**.
- Materials:
  - **2,3-Dinitrotoluene** sample
  - Deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>)
  - 5 mm NMR tubes

- NMR Spectrometer (e.g., 400 MHz)
- Procedure:
  - Sample Preparation: Dissolve approximately 5-10 mg of **2,3-dinitrotoluene** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
  - Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) for both  $^1\text{H}$  and  $^{13}\text{C}$  experiments. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
  - Spectrum Acquisition: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
  - Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the  $^1\text{H}$  spectrum and identify the chemical shifts and multiplicities of the signals in both spectra to assign them to the respective protons and carbons in the molecule.

## 2.2 Infrared (IR) Spectroscopy (KBr Pellet Method)[\[2\]](#)

- Objective: To identify the functional groups present in **2,3-dinitrotoluene** by obtaining its infrared absorption spectrum.
- Materials:
  - **2,3-Dinitrotoluene** sample
  - Potassium bromide (KBr), IR-grade, dried
  - Agate mortar and pestle
  - Pellet press

- FTIR spectrometer
- Procedure:
  - Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of the **2,3-dinitrotoluene** sample with approximately 100-200 mg of dry KBr powder until a fine, homogeneous powder is obtained.
  - Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
  - Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment. Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g.,  $-\text{NO}_2$ , aromatic C-H, C=C).

### 2.3 Gas Chromatography-Mass Spectrometry (GC-MS)[2]

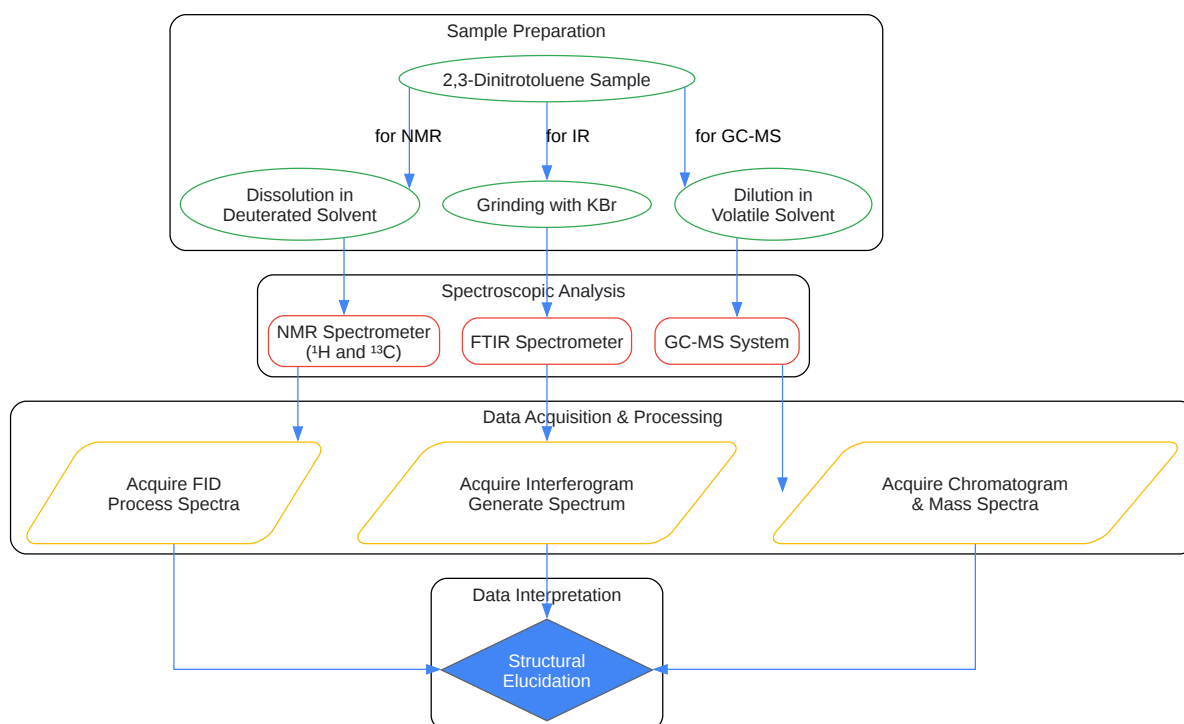
- Objective: To determine the molecular weight and fragmentation pattern of **2,3-dinitrotoluene**.
- Materials:
  - **2,3-Dinitrotoluene** sample
  - Volatile organic solvent (e.g., dichloromethane, acetone)
  - GC-MS instrument equipped with a suitable capillary column (e.g., non-polar)
- Procedure:
  - Sample Preparation: Prepare a dilute solution of the **2,3-dinitrotoluene** sample (approximately 10-100  $\mu\text{g/mL}$ ) in a suitable volatile solvent.

- Instrument Setup: Set the GC oven temperature program, injector temperature, and carrier gas flow rate. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure good separation. Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization at 70 eV) and the mass scan range.
- Injection and Analysis: Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC. The compound will be vaporized, separated on the column, and then introduced into the mass spectrometer for ionization and detection.
- Data Analysis: Identify the peak corresponding to **2,3-dinitrotoluene** in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

## Visualized Workflow

The following diagrams illustrate the chemical structure of **2,3-dinitrotoluene** and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of **2,3-Dinitrotoluene**.



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Caption: General workflow for spectroscopic analysis.

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